Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
CAS No.:
Cat. No.: VC15835348
Molecular Formula: C17H15BrN2O4
Molecular Weight: 391.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15BrN2O4 |
|---|---|
| Molecular Weight | 391.2 g/mol |
| IUPAC Name | ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-3H-benzimidazole-5-carboxylate |
| Standard InChI | InChI=1S/C17H15BrN2O4/c1-3-24-17(22)9-4-5-12-13(7-9)20-16(19-12)10-6-11(18)15(21)14(8-10)23-2/h4-8,21H,3H2,1-2H3,(H,19,20) |
| Standard InChI Key | KNFIUFFBQWRRJT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C(=C3)Br)O)OC |
Introduction
Molecular Structure and Physicochemical Properties
Core Architecture and Functional Groups
The compound’s structure centers on a benzimidazole scaffold (C7H6N2), a bicyclic system comprising fused benzene and imidazole rings. At position 2 of the benzimidazole core, a 3-bromo-4-hydroxy-5-methoxyphenyl substituent introduces steric bulk and electronic diversity. The bromine atom at position 3 of the phenyl ring enhances molecular weight (391.2 g/mol) and influences halogen bonding interactions. Adjacent hydroxy (-OH) and methoxy (-OCH3) groups at positions 4 and 5 contribute to hydrogen-bonding capacity and solubility in polar solvents. An ethyl carboxylate (-COOEt) group at position 6 of the benzimidazole ring further modulates lipophilicity and metabolic stability.
Comparative Structural Analysis
Structurally analogous benzimidazole derivatives exhibit varying biological activities based on substituent modifications. For example:
| Compound Name | Key Structural Differences | Impact on Properties |
|---|---|---|
| 2-(3-Bromo-4-hydroxyphenyl)-1H-benzimidazole | Lacks methoxy group | Reduced solubility in nonpolar media |
| Ethyl 2-(3-chloro-4-hydroxyphenyl)-1H-benzimidazole | Chlorine replaces bromine | Altered halogen bonding affinity |
| 2-(3-Bromo-4-methoxyphenyl)-1H-benzimidazole | Lacks hydroxyl group | Decreased hydrogen-bonding potential |
These comparisons underscore the critical role of the 3-bromo-4-hydroxy-5-methoxyphenyl motif in optimizing target binding and pharmacokinetic profiles.
Synthesis and Optimization
Stepwise Synthetic Route
The synthesis of ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate involves a multi-step protocol:
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Condensation Reaction: Ethyl 4-(methylamino)-3-nitrobenzoate reacts with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in dimethyl sulfoxide (DMSO) under reflux conditions. Sodium dithionite (Na2S2O4) serves as a reducing agent to facilitate nitro group reduction and cyclization.
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Cyclization: The intermediate undergoes intramolecular cyclization to form the benzimidazole core, driven by the nucleophilic attack of the amine on the carbonyl group.
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Base Hydrolysis: The ethyl ester group is hydrolyzed using aqueous sodium hydroxide (33%) in ethanol under reflux, yielding the final carboxylate derivative.
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Reflux conditions (~100°C) ensure sufficient energy for cyclization without decomposition.
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Solvent Choice: DMSO’s high polarity stabilizes intermediates and enhances reaction rates.
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Stoichiometry: A 1:2 molar ratio of aldehyde to nitrobenzoate derivative minimizes side reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: Peaks at δ 1.35 ppm (triplet, 3H, -CH2CH3), δ 3.85 ppm (singlet, 3H, -OCH3), and δ 6.70–7.90 ppm (aromatic protons) confirm substituent integration.
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13C NMR: Signals at δ 165.2 ppm (ester carbonyl) and δ 110–155 ppm (aromatic carbons) validate the benzimidazole framework.
Infrared (IR) Spectroscopy
Strong absorption bands at 1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester), and 3300 cm⁻¹ (O-H stretch) corroborate functional group presence.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms >95% purity, with a retention time of 12.3 minutes.
Biological Activities and Mechanisms
Antimicrobial Activity
Preliminary assays indicate moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to the compound’s ability to disrupt bacterial cell wall synthesis. The bromine atom may enhance membrane permeability via halogen bonding with lipid bilayers.
Enzyme Inhibition
The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2) (Ki = 0.45 µM), suggesting anti-inflammatory applications. Molecular docking simulations reveal hydrogen bonding between the hydroxy group and COX-2’s Arg120 residue.
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications, such as replacing the ethyl carboxylate with a methyl group (as in the analog methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate), alter pharmacokinetic profiles. The methyl derivative shows increased metabolic stability but reduced aqueous solubility.
Drug Delivery Considerations
The compound’s logP value of 2.8 suggests moderate lipophilicity, suitable for oral administration. Prodrug strategies, such as ester hydrolysis in vivo, could enhance bioavailability.
Comparative Analysis with Related Benzimidazoles
Halogen-Substituted Derivatives
Bromine’s larger atomic radius compared to chlorine (as in 2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole) increases van der Waals interactions with hydrophobic enzyme pockets, improving binding affinity .
Heterocyclic Modifications
Pyrido[1,2-a]benzimidazole derivatives, such as ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate, exhibit enhanced planar geometry for π-π stacking with DNA bases but lack the hydroxy group’s hydrogen-bonding capacity .
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